molecular formula C9H9ClF3NO2 B12509484 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride

Cat. No.: B12509484
M. Wt: 255.62 g/mol
InChI Key: PTVCHEINXNNKHW-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the benzofuran scaffold . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, which can lead to various biological effects. The compound’s trifluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran ring and trifluoromethoxy group combination make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H

InChI Key

PTVCHEINXNNKHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl

Origin of Product

United States

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